1-[(5-Bromo-2-phenylthiophen-3-yl)methyl]pyrrolidine
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Overview
Description
1-[(5-Bromo-2-phenylthiophen-3-yl)methyl]pyrrolidine is a chemical compound that features a pyrrolidine ring attached to a thiophene ring substituted with a bromine atom and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(5-Bromo-2-phenylthiophen-3-yl)methyl]pyrrolidine can be achieved through various synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-used transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction typically employs palladium catalysts and boron reagents under mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate boron reagents and palladium catalysts, as well as optimizing reaction conditions such as temperature, solvent, and reaction time to achieve high yields and purity .
Chemical Reactions Analysis
Types of Reactions
1-[(5-Bromo-2-phenylthiophen-3-yl)methyl]pyrrolidine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or modify functional groups.
Substitution: The bromine atom in the thiophene ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) and various nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can introduce a wide range of functional groups in place of the bromine atom .
Scientific Research Applications
1-[(5-Bromo-2-phenylthiophen-3-yl)methyl]pyrrolidine has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in the study of biological pathways and interactions due to its structural features.
Industry: Used in the production of materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 1-[(5-Bromo-2-phenylthiophen-3-yl)methyl]pyrrolidine involves its interaction with molecular targets and pathways. The pyrrolidine ring and thiophene ring contribute to the compound’s ability to bind to specific proteins or enzymes, influencing their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine derivatives: Compounds with similar pyrrolidine rings but different substituents.
Thiophene derivatives: Compounds with thiophene rings substituted with various functional groups.
Bromo-phenyl compounds: Compounds featuring bromine and phenyl groups attached to different scaffolds.
Uniqueness
1-[(5-Bromo-2-phenylthiophen-3-yl)methyl]pyrrolidine is unique due to its specific combination of a pyrrolidine ring, a thiophene ring, and a bromine atom. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .
Properties
CAS No. |
62403-37-6 |
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Molecular Formula |
C15H16BrNS |
Molecular Weight |
322.3 g/mol |
IUPAC Name |
1-[(5-bromo-2-phenylthiophen-3-yl)methyl]pyrrolidine |
InChI |
InChI=1S/C15H16BrNS/c16-14-10-13(11-17-8-4-5-9-17)15(18-14)12-6-2-1-3-7-12/h1-3,6-7,10H,4-5,8-9,11H2 |
InChI Key |
YHLBODCPHFZYQZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)CC2=C(SC(=C2)Br)C3=CC=CC=C3 |
Origin of Product |
United States |
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